N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative with a fluorinated aryl substituent. Pyrazole amines are critical intermediates in medicinal chemistry, particularly in palladium-catalyzed C–N cross-coupling reactions for synthesizing bioactive compounds targeting kinases (e.g., BTK, EGFR) and inflammatory pathways . The 1-methyl-1H-pyrazol-4-amine moiety is a recurring scaffold due to its ability to enhance binding interactions and metabolic stability. The 2-fluoro-6-methylphenyl substituent likely improves lipophilicity and steric effects, influencing target selectivity and pharmacokinetics.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
N-(2-fluoro-6-methylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-4-3-5-10(12)11(8)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3 |
InChI Key |
RNTVGZXRPUHVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Hydrazine hydrate + substituted diketone | Condensation to form the pyrazole core. |
| 2 | Methylation agents (e.g., methyl iodide) | Introduction of the methyl group at N-1 position. |
| 3 | Aromatic substitution | Incorporation of the 2-fluoro-6-methylphenyl group via electrophilic aromatic substitution or cross-coupling reactions. |
Example:
A typical synthesis involves reacting hydrazine with a 3-methyl-2-ketobenzene derivative, followed by methylation at the nitrogen, and then coupling with a fluorinated aromatic precursor under palladium-catalyzed conditions.
Condensation of Hydrazine Derivatives with Fluorinated Aromatic Ketones
This method emphasizes the formation of the pyrazole ring directly attached to the fluorinated aromatic system, followed by methylation at the nitrogen.
Procedure:
-
- Hydrazine hydrate or methylhydrazine
- 2-Fluoro-6-methylacetophenone or similar fluorinated ketones
-
- Reflux in ethanol or acetic acid
- Use of acetic acid as a catalyst to facilitate cyclization
Outcome:
Formation of the pyrazole ring attached to the fluorinated phenyl group, followed by methylation at the N-1 position using methyl iodide or dimethyl sulfate.
Note:
This route is supported by literature indicating the successful synthesis of pyrazoles via hydrazine and fluorinated ketones, with yields typically ranging from 50-70%.
Substituted Pyrazole Formation via Hydrazine and α,β-Unsaturated Carbonyls
An alternative approach involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds bearing fluorinated aromatic groups, enabling regioselective cyclization.
Reaction Scheme:
-
- Hydrazine derivatives (e.g., methylhydrazine)
- Fluorinated chalcones or enones
-
- Reflux in ethanol or DMSO
- Acidic or basic catalysis depending on substrate
-
- Facilitates substitution at specific positions
- Potential for higher regioselectivity
Post-Formation Functionalization
Following the core pyrazole synthesis, selective methylation at the N-1 nitrogen is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone). The fluorinated phenyl group is introduced either via:
- Electrophilic aromatic substitution (if reactive sites are available), or
- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, especially when pre-functionalized fluorinated aromatic halides are used.
Representative Data Table of Synthesis Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Hydrazine + substituted diketone | Methyl iodide | Reflux in ethanol | 50-70 | Classical pyrazole formation |
| 2 | Hydrazine hydrate + 2-fluoro-6-methylacetophenone | Acetic acid | Reflux | 55-65 | Direct fluorinated pyrazole synthesis |
| 3 | Hydrazine + fluorinated chalcone | Ethanol, acid/base | Reflux | 45-60 | Regioselective substitution |
| 4 | Post-synthesis methylation | Methyl iodide | Room temp, base | 80-90 | N-methylation at N-1 |
Research Findings & Notes
Patents and Literature:
A patent (WO2015032859A1) describes a process involving the reaction of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine with fluorinated pyrazole aldehydes, followed by oxidation to form the target compound, indicating the feasibility of multi-step synthesis involving initial pyrazole core formation and subsequent functionalization.Alternative Routes:
The synthesis of N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine has been achieved via condensation of hydrazine with fluorinated aromatic ketones, with subsequent methylation, supporting the direct route's viability.-
- The fluorination position influences reactivity and substitution patterns.
- Protecting groups may be necessary during multi-step syntheses to prevent undesired reactions.
- Purification typically involves column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Fluorine and Methyl Groups: The 2-fluoro-6-methylphenyl group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., N-cyclopropyl derivatives) . Fluorine reduces oxidative metabolism, while the methyl group improves lipophilicity. Heterocyclic Modifications: Compounds like LY2784544 incorporate morpholinylmethyl and chlorophenyl groups, broadening kinase inhibition profiles but increasing molecular weight (~469.94 vs. ~220.25 for the target compound) .
Synthesis Challenges :
- The parent amine (1-methyl-1H-pyrazol-4-amine) is expensive ($99.50/g), necessitating cost-efficient routes for large-scale production .
- Copper-based systems (e.g., N-cyclopropyl derivative) exhibit low yields (17.9%), whereas palladium-catalyzed methods (e.g., BIIB06875 synthesis) offer higher efficiency for pharmaceutical applications .
Biological Activity :
Stability and Practical Considerations
- Degradation Issues : 1-Methyl-1H-pyrazol-4-amine is prone to degradation during synthesis, requiring excess amine or optimized conditions to mitigate side reactions .
- Cost vs. Efficacy : While the target compound’s synthesis may be cost-prohibitive due to the parent amine’s price, its fluorinated structure could justify higher production costs through improved drug efficacy and patentability .
Biological Activity
N-(2-Fluoro-6-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Structural Characteristics
This compound has the following molecular characteristics:
- Molecular Formula : C11H12FN3
- Molecular Weight : 205.23 g/mol
- Structural Features : The compound consists of a pyrazole ring linked to a phenyl group that contains a fluorine atom and a methyl group. This specific arrangement is believed to contribute to its diverse biological activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further pharmacological evaluation. The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cellular processes essential for microbial survival .
Anticancer Activity
The compound has shown promising results in anticancer studies. It has been evaluated for its effects on several cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies have demonstrated that compounds with a pyrazole scaffold can inhibit the growth of cancer cells through various mechanisms, such as inhibiting topoisomerase activity and disrupting tubulin polymerization. The specific anticancer properties of this compound are still under investigation, but initial findings suggest it may effectively reduce cell proliferation .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit inflammatory pathways, potentially comparable to established anti-inflammatory drugs like diclofenac. Studies involving animal models have shown reductions in paw swelling and body weight loss, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is thought to involve interactions with specific molecular targets, including:
- Enzymes : Inhibition of kinase activity may downregulate signaling pathways related to cell proliferation and survival.
- Receptors : Binding to various receptors could modulate their activity and influence cellular processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine | Different fluorinated phenyl group | Exhibits distinct biological activities due to structural variations |
| N-(2-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine | Similar pyrazole ring structure with varied substitution | Potentially different reactivity profiles based on substitution patterns |
| Linifanib (ABT-869) | Kinase inhibitor structure | Developed for cancer treatment; different target specificity |
This table highlights how the specific combination of substituents in this compound may confer distinct chemical and biological properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
